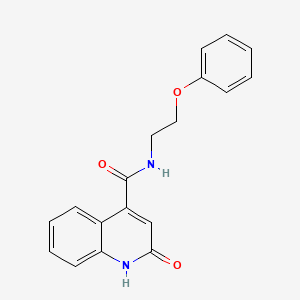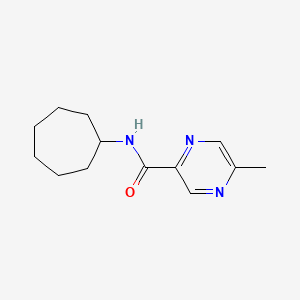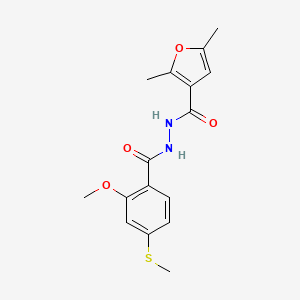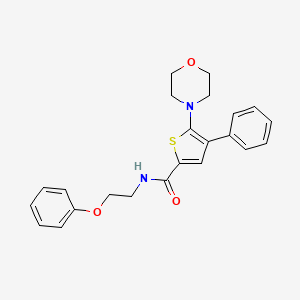
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide, also known as PHA-793887, is a small molecule inhibitor that has shown potential in cancer treatment. This compound belongs to the quinoline family and has a molecular weight of 360.4 g/mol.
Mecanismo De Acción
The mechanism of action of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide involves inhibition of the cyclin-dependent kinase 2 (CDK2) enzyme, which plays a crucial role in cell cycle progression. By inhibiting CDK2, this compound prevents the cell from entering the S phase of the cell cycle, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, as well as the replication of the hepatitis C virus. Moreover, this compound has been found to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is its specificity for CDK2, which reduces the risk of off-target effects. Moreover, this compound has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of this compound is its relatively low potency compared to other CDK inhibitors, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide. One area of interest is the development of combination therapies with other anti-cancer agents to enhance its efficacy. Moreover, further studies are needed to investigate the potential of this compound in other diseases, such as malaria and hepatitis C. Finally, the development of more potent analogs of this compound may improve its clinical utility as an anti-cancer agent.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor with potential in cancer treatment. Its specificity for CDK2, good oral bioavailability, and pharmacokinetic properties make it a promising candidate for clinical development. However, further research is needed to investigate its efficacy in combination therapies and other diseases, as well as the development of more potent analogs.
Métodos De Síntesis
The synthesis of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide involves several steps. The first step is the reaction of 2-amino-4-chloroquinoline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-4-quinolinylamino)acetate. The second step is the reaction of ethyl 2-(2-chloro-4-quinolinylamino)acetate with sodium hydroxide and phenoxyacetic acid to form this compound. The final step involves purification of the compound using column chromatography.
Aplicaciones Científicas De Investigación
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, this compound has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models.
Propiedades
IUPAC Name |
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17-12-15(14-8-4-5-9-16(14)20-17)18(22)19-10-11-23-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHMBCIPMLVDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)


![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)

![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)


![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)